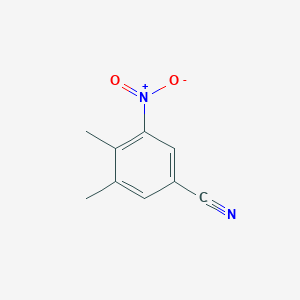

3,4-Dimethyl-5-nitrobenzonitrile

Description

3,4-Dimethyl-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring methyl groups at positions 3 and 4 and a nitro group at position 5. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.16 g/mol. The nitrile group (-CN) contributes to its polarity, while the methyl and nitro substituents modulate electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications require further study .

Properties

CAS No. |

52911-61-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3,4-dimethyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-9(7(6)2)11(12)13/h3-4H,1-2H3 |

InChI Key |

SARRHHOGHADAJU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C#N |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

Key structural analogs and their properties are compared below:

<sup>†</sup>Topological Polar Surface Area (TPSA, Ų); <sup>*</sup>Estimated values.

Key Observations :

- Lipophilicity : The methyl groups in this compound increase its XLogP (~2.5) compared to dihydroxy (1.3) and difluoro (1.8) analogs, enhancing membrane permeability but reducing water solubility.

- Polarity : The dihydroxy analog (TPSA = 110) is significantly more polar due to hydroxyl groups, favoring aqueous solubility but limiting bioavailability.

Electronic and Reactivity Differences

- Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) and nitrile (-CN) are electron-withdrawing, deactivating the aromatic ring. Methyl groups (-CH₃) are electron-donating, creating localized electron-rich regions. This contrast influences reactivity in electrophilic substitutions (e.g., nitration occurs preferentially at the 5-position due to methyl’s ortho/para-directing effects) .

- Fluorine Substitution : Difluoro analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile) exhibit stronger electron-withdrawing effects, altering ring electron density and reaction kinetics compared to methyl-substituted derivatives .

Preparation Methods

General Synthetic Strategies for 3,4-Dimethyl-5-nitrobenzonitrile

The synthesis of this compound typically involves the following key steps:

- Nitration to introduce the nitro group at the 5-position.

- Methylation to install methyl groups at the 3 and 4 positions.

- Cyanidation to introduce the nitrile group onto the aromatic ring.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reaction conditions.

Nitration and Methylation Approaches

Nitration is generally achieved via electrophilic aromatic substitution using mixed acid systems (HNO₃/H₂SO₄) at controlled low temperatures (0–5°C) to prevent over-nitration and decomposition. This ensures selective nitration at the desired position.

Methylation can be accomplished via Friedel-Crafts alkylation using methyl iodide and Lewis acid catalysts such as aluminum chloride (AlCl₃). Alternatively, directed ortho-methylation methods can be employed to achieve regioselectivity for the 3 and 4 positions.

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 0–5°C during nitration | Prevents side reactions and decomposition |

| Catalyst | AlCl₃ for methylation | Ensures regioselective methylation |

| Solvent | Typically non-polar solvents (e.g., dichloromethane) | Facilitates Friedel-Crafts reaction |

| Reaction Time | Variable, typically 1–3 hours | Monitored to avoid over-alkylation |

The introduction of the nitrile group is commonly performed by nucleophilic substitution of an aromatic halide precursor (e.g., chlorobenzene derivative) with cyanide sources such as cuprous cyanide (CuCN) in the presence of alkali metal bromides (e.g., lithium bromide).

- The reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Reaction temperatures range from 150°C to 180°C with reaction times of 6 to 24 hours.

- The presence of lithium bromide or cuprous bromide improves reaction efficiency.

- Product isolation involves aqueous workup with acid washes and organic solvent extraction.

Example Data from Patent EP0425743A1:

| Entry | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Methyl-2-pyrrolidinone | 175 | 24 | 81 | High yield, amber oil product |

| 2 | Dimethylformamide (DMF) | 158 | 6 | 62 (GC area %) | Moderate yield, some by-products |

| 3 | No solvent | 158 | 6 | Lower yield | Less efficient |

The reaction favors the use of nitrogen-containing solvents for better solubility and reaction control.

Alternative Synthetic Routes and Reaction Conditions

Recent literature reports base-mediated coupling reactions involving nitroarene intermediates and methyl phenylacetate derivatives under mild conditions using bases like potassium tert-butoxide (t-BuOK) in DMSO or DMF. These methods provide access to nitro-substituted benzonitriles with controlled regioselectivity.

Highlights from Thieme Connect (2020):

- Reactions performed with 2-methyl-5-nitrobenzonitrile and various bases (KOH, t-BuOK) in DMF or DMSO.

- Temperatures around 100°C, reaction times 8–12 hours.

- Yields vary depending on base and solvent; t-BuOK in DMF gave yields up to 65%.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | KOH | DMF | 100 | 12 | 65 | Efficient base-mediated reaction |

| 2 | t-BuOK | DMF | 100 | 12 | 65 | Comparable yield to KOH |

| 3 | LiOH | DMF | 100 | 8 | 55 | Slightly lower yield |

| 4 | NaOH | DMF | 100 | 8 | Not detected | Ineffective under these conditions |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Nitration + Methylation + Cyanidation | Aromatic precursors (e.g., chlorobenzene derivatives) | Mixed acid nitration, AlCl₃ methylation, CuCN cyanidation in NMP/DMF | 60–80 | High regioselectivity, scalable | Requires high temperature, toxic reagents |

| Base-mediated coupling (t-BuOK, KOH) | Nitrobenzonitrile derivatives + methyl phenylacetate | t-BuOK or KOH in DMF/DMSO, 100°C, 8–12 h | 55–65 | Mild conditions, good yields | Limited substrate scope |

| Zinc chloride mediated dealkylation (for related intermediates) | 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | ZnCl₂, HCl, aqueous medium | High purity product | Mild conditions, recyclable reagents | Specific to aldehyde intermediates, not direct for benzonitrile |

Research Notes and Considerations

- The cyanidation step is critical and often the yield-limiting step due to harsh conditions and potential side reactions.

- Solvent choice strongly affects reaction efficiency; nitrogen-containing polar aprotic solvents are preferred.

- The use of recyclable reagents and mild conditions is desirable for industrial scalability.

- Purification typically involves recrystallization or column chromatography, with purity confirmed by NMR and GC analysis.

- Spectral data discrepancies can be addressed by standardizing NMR conditions and using 2D NMR techniques for definitive structural assignment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-Dimethyl-5-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typically employed:

Nitration : Introduce the nitro group into a pre-functionalized aromatic ring (e.g., 3,4-dimethylbenzonitrile) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC and confirm purity by melting point analysis and HPLC .

- Critical Considerations : Temperature control during nitration is crucial to minimize by-products like dinitro derivatives.

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to identify methyl, nitro, and nitrile substituents.

- IR : Peaks at ~2240 cm⁻¹ (C≡N) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure data collection at low temperature to reduce thermal motion artifacts .

Q. How should researchers handle safety protocols when working with nitro-substituted benzonitriles?

- Best Practices :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from reducing agents (risk of exothermic nitro-group reduction).

- Waste Disposal : Neutralize nitro-containing waste with alkaline solutions before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement of this compound?

- Strategies :

- SHELX Suite : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN commands to model twinned crystals.

- Disorder Modeling : Split occupancy for disordered methyl or nitro groups and refine using restraints. Validate with R-factor convergence (<5%) .

- Validation Tools : Check CIF files with PLATON or Mercury to ensure geometric plausibility.

Q. What mechanistic insights guide the selective functionalization of the nitro group in this compound for medicinal chemistry applications?

- Functionalization Pathways :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl converts nitro to amine, enabling coupling reactions (e.g., amide formation).

- Electrophilic Substitution : Nitro groups direct further substitution to meta positions. Use DFT calculations to predict reactivity trends .

- Applications : The amine intermediate can serve as a precursor for bioactive molecules like kinase inhibitors or DNA methyltransferase modulators .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) reported for derivatives of this compound?

- Resolution Steps :

Solvent Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

pH Influence : Nitro and nitrile groups may exhibit pH-dependent shifts in polar solvents.

Database Cross-Check : Validate against PubChem or NIST entries for analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) .

Q. What computational methods are effective for studying the electronic effects of substituents in this compound?

- Approaches :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nitrile hydrolysis) to quantify electronic effects.

- Outcome : Predict regioselectivity in further functionalization (e.g., electrophilic attack at electron-deficient positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.